2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid
Description
2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid is a structurally complex organic compound featuring a propanoic acid backbone with two methyl substituents at the C2 position and a ketone group at C2. The ketone is further functionalized with an ethylamino linker connected to a 1-tritylimidazol-4-yl moiety. The trityl (triphenylmethyl) group serves as a protective group for the imidazole nitrogen, a common strategy in synthetic chemistry to prevent undesired reactivity during multi-step syntheses .
The compound’s structural complexity necessitates advanced analytical techniques for characterization. Crystallographic refinement tools like SHELX, widely used for small-molecule and macromolecular structure determination, may be employed to resolve its three-dimensional conformation .
Properties
Molecular Formula |
C29H29N3O3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)30-19-18-25-20-32(21-31-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,30,33)(H,34,35) |
InChI Key |
MPNINXGZUSZGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl group is introduced to protect the imidazole nitrogen during subsequent reactions. The final step involves the coupling of the protected imidazole derivative with a propanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studies of enzyme function and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-DIMETHYL-3-OXO-3-((2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYL)AMINO)PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The trityl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Backbone Similarities: Both compounds feature a 3-oxo propanoate core. The target compound’s carboxylic acid group (vs. an ethyl ester in the analog) may enhance solubility in polar solvents or influence binding interactions in biological systems.
Substituent Diversity: The tritylimidazole moiety in the target compound introduces steric bulk and aromaticity distinct from the quinoxalinone-phenyl system in the analog. This difference likely impacts reactivity and intermolecular interactions.
Spectroscopic Signatures : The ethyl ester analog’s IR C=O stretches (1680–1655 cm⁻¹) suggest that the target compound’s ketone and carboxylic acid groups would exhibit similar absorption bands, though exact positions may vary due to electronic effects from the trityl group.
Biological Activity
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid is , with a molecular weight of approximately 328.41 g/mol. The compound features a tritylimidazolyl moiety, which is significant for its biological interactions.
Research indicates that this compound may exhibit various biological activities, particularly in the context of receptor modulation and enzyme inhibition. Its structural components suggest potential interactions with biological targets such as enzymes involved in metabolic pathways and receptors linked to cellular signaling.
Antifungal Activity
A study investigating related compounds found that derivatives of propanoic acid exhibited antifungal properties. Although specific data on this compound is limited, the presence of similar functional groups suggests a potential for antifungal activity through mechanisms such as disrupting fungal cell wall synthesis or inhibiting key metabolic enzymes .
Case Studies
- In Vitro Studies :
- In vitro assays demonstrated that compounds with similar structures inhibited the growth of various fungal strains, indicating a possible pathway for further exploration of this compound's antifungal properties.
- Receptor Interaction :
Table 1: Summary of Biological Activities
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C19H24N2O3 | 328.41 |
| 3-(N-1-Trityl-imidazol-4-yl)propionic Acid | C25H22N2O2 | 382.45 |
| 4-Amino-5-methylthiazole | C5H6N2S | 142.17 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
